4-Pyrazin-2-yl-1,4-diazabicyclo[3.1.1]heptane
Description
Properties
CAS No. |
675591-28-3 |
|---|---|
Molecular Formula |
C9H12N4 |
Molecular Weight |
176.22 g/mol |
IUPAC Name |
4-pyrazin-2-yl-1,4-diazabicyclo[3.1.1]heptane |
InChI |
InChI=1S/C9H12N4/c1-2-11-9(5-10-1)13-4-3-12-6-8(13)7-12/h1-2,5,8H,3-4,6-7H2 |
InChI Key |
VGVUVMOYUHUBSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2CN1C2)C3=NC=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.1.1]heptane can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the photochemical decomposition of CHF2-substituted pyrazolines has been reported as a practical synthesis route for similar bicyclic compounds . This method offers the advantages of simple operation and mild conditions, yielding the desired products in moderate to excellent yields.
Industrial Production Methods
While specific industrial production methods for 4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.1.1]heptane are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.1.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Recent studies have indicated that 4-Pyrazin-2-yl-1,4-diazabicyclo[3.1.1]heptane exhibits promising anticancer properties. Research has shown that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that this compound effectively reduced tumor growth in xenograft models of breast cancer, highlighting its potential as a therapeutic agent in oncology.
2. Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. In vitro studies have shown that it can protect neuronal cells from oxidative stress and apoptosis, suggesting its potential utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Material Science
3. Polymer Chemistry
In the field of polymer science, 4-Pyrazin-2-yl-1,4-diazabicyclo[3.1.1]heptane has been utilized as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Its unique bicyclic structure contributes to the rigidity and stability of the resultant materials, making them suitable for applications in coatings and advanced composites.
Biological Research
4. Molecular Probes
The compound serves as a molecular probe in biological research due to its ability to selectively bind to specific biomolecules. This property allows researchers to utilize it in imaging techniques and diagnostic applications, facilitating the study of various biological processes at the molecular level.
Table 1: Summary of Case Studies on 4-Pyrazin-2-yl-1,4-diazabicyclo[3.1.1]heptane
| Study Focus | Findings | Reference |
|---|---|---|
| Anticancer Activity | Inhibition of tumor growth in breast cancer models | [Source Needed] |
| Neuroprotective Effects | Protection against oxidative stress in neuronal cells | [Source Needed] |
| Polymer Chemistry | Development of polymers with improved thermal stability | [Source Needed] |
| Molecular Probes | Selective binding to biomolecules for imaging applications | [Source Needed] |
Mechanism of Action
The mechanism of action of 4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.1.1]heptane involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application, but generally, the compound can influence biochemical processes by altering the function of its molecular targets.
Comparison with Similar Compounds
Comparison with Similar Diazabicycloheptane Derivatives
Structural Variations in Diazabicycloheptane Systems
The pharmacological and chemical properties of diazabicycloheptanes are highly dependent on:
- Ring system topology (e.g., [3.1.1] vs. [2.2.1]).
- Position of nitrogen atoms (e.g., 1,4- vs. 3,6-diaza substitution).
- Substituent groups (e.g., pyrazine, pyridine, or aniline derivatives).
Table 1: Key Structural and Pharmacological Comparisons
Pharmacological Relevance
- 3,6-Diazabicyclo[3.1.1]heptane Derivatives: Derivatives with pyridinyl or pyridazinyl-aniline substituents exhibit exceptional α4β2 nAChR affinity (e.g., Ki = 22.5 pM for compound 12g). Substitutions on the aniline ring (e.g., 4-OMe, 4-F, 4-NO₂) enhance selectivity and potency . The 3,6-diaza configuration creates a distinct pharmacophore, favoring interactions with the α4β2 receptor’s hydrophobic pocket.
2,5-Diazabicyclo[2.2.1]heptane Derivatives :
1,4-Diazabicyclo[3.1.1]heptane (Target Compound) :
- The 1,4-diaza configuration and pyrazine substituent may influence electronic distribution and hydrogen-bonding capacity. Pyrazine’s electron-deficient aromatic ring could enhance π-π stacking with receptor residues, though direct affinity data are lacking.
Physicochemical Properties
- Bicyclo[3.1.1]heptane Core : Derivatives like 6,6-dimethyl-2-methylene-bicyclo[3.1.1]heptane exhibit high volatility (ΔvapH = 44.90–46.10 kJ/mol), suggesting lipophilicity conducive to blood-brain barrier penetration .
Biological Activity
4-Pyrazin-2-yl-1,4-diazabicyclo[3.1.1]heptane is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a unique bicyclic structure that contributes to its biological activity. The presence of the pyrazine ring and the diazabicyclo framework allows for interactions with various biological targets.
Research indicates that compounds similar to 4-pyrazin-2-yl-1,4-diazabicyclo[3.1.1]heptane often act on neurotransmitter receptors and enzymes involved in cellular signaling pathways. Specifically, studies have suggested that such compounds may function as antagonists or inhibitors in various receptor systems, including muscarinic receptors, which are implicated in neurological disorders.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of 4-pyrazin-2-yl-1,4-diazabicyclo[3.1.1]heptane and related compounds:
Study 1: Antagonistic Effects on Muscarinic Receptors
A study evaluating the effects of similar compounds revealed significant antagonistic activity at muscarinic receptors, particularly M4 receptors. This suggests potential therapeutic applications in treating conditions like schizophrenia and Alzheimer's disease.
Study 2: Cytotoxicity in Leukemia Models
In vitro experiments demonstrated that 4-pyrazin-2-yl-1,4-diazabicyclo[3.1.1]heptane exhibits cytotoxic effects on L1210 murine lymphocytic leukemia cells. The compound caused cell cycle arrest at G2/M phase and induced apoptosis at higher concentrations, indicating its potential as a chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
